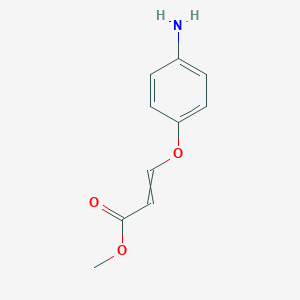

Methyl 3-(4-aminophenoxy)prop-2-enoate

Description

Methyl 3-(4-aminophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a conjugated propenoate backbone substituted with a 4-aminophenoxy group. This compound belongs to a broader class of arylprop-2-enoate esters, which are characterized by their electron-deficient double bond and diverse pharmacological and material science applications. The 4-aminophenoxy substituent introduces a strong electron-donating amino group (-NH₂), which enhances solubility in polar solvents and influences reactivity in nucleophilic or electrophilic reactions .

Properties

CAS No. |

917872-70-9 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 3-(4-aminophenoxy)prop-2-enoate |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |

InChI Key |

NSOUOEIKVOFCDH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=COC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the propenoate moiety.

Substitution: Nucleophilic substitution reactions can occur at the aminophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce amines or saturated esters. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(4-aminophenoxy)prop-2-enoate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propenoate moiety may participate in conjugation or electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic nature of substituents on the phenyl ring significantly impacts the chemical behavior of prop-2-enoate esters. Key comparisons include:

*Calculated based on analogous structures.

- Electronic Effects: The amino group in the target compound donates electrons via resonance, stabilizing the enoate system and increasing reactivity in Michael additions . In contrast, nitro (NO₂) and chloroacetamido groups withdraw electrons, reducing conjugation and increasing susceptibility to nucleophilic attack .

- Solubility: The amino group enhances aqueous solubility compared to methoxy (OCH₃) or nitro substituents, which are more hydrophobic .

Structural and Crystallographic Comparisons

Crystallographic data for related compounds highlight steric and conformational differences:

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: The cyano group introduces linear geometry, while the ethyl ester increases steric bulk compared to methyl esters .

- Methyl 3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate: Bulky acetyloxy and dimethyl groups reduce planarity, affecting packing in crystal lattices .

Pharmacological Potential

Compounds like 3-(3,4,5-trimethoxyphenyl)prop-2-enoate derivatives exhibit antitumor activity, suggesting that the amino group in the target compound could enhance bioactivity through improved binding interactions .

Biological Activity

Methyl 3-(4-aminophenoxy)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminophenoxy group attached to a prop-2-enoate backbone. The molecular formula is , and its molecular weight is approximately 221.23 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Prop-2-enoate Backbone : This is achieved through the reaction of methyl acrylate with an appropriate amine.

- Introduction of the Aminophenoxy Group : The aminophenoxy moiety is introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound exhibits:

- Anticancer Activity : Research indicates that it may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.

Case Studies

- Anticancer Effects : A study assessed the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM in A549 lung carcinoma cells, indicating potent anticancer properties.

- Anti-inflammatory Properties : Another investigation highlighted its potential as an anti-inflammatory agent by measuring the inhibition of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in TNF-alpha and IL-6 production.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Induces apoptosis in cancer cells |

| Methyl 3-(3-nitrophenyl)prop-2-enoate | 15 | Inhibits cell proliferation |

| Methyl 3-(phenyl)prop-2-enoate | 20 | Modulates inflammatory responses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.